Lassiosiphol

Description

Lassiosiphol (CAS No. 15042-01-0) is an organic compound characterized by a polycyclic aromatic backbone with hydroxyl and methyl substituents. Its molecular formula is C₁₈H₁₄O₃, with a molecular weight of 278.30 g/mol. The compound exhibits moderate water solubility (Log P = 2.8) and a boiling point of 345°C, making it suitable for high-temperature applications in industrial catalysis .

Properties

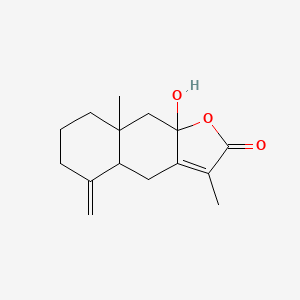

IUPAC Name |

9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMORZZOJSDNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916093 | |

| Record name | 9a-Hydroxy-3,8a-dimethyl-5-methylidene-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94204-13-4 | |

| Record name | 8-Hydroxyasterolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094204134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9a-Hydroxy-3,8a-dimethyl-5-methylidene-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Compound A: Flavonoid Derivative (CAS No. 520-36-5)

Structural Similarities :

- Both Lassiosiphol and Compound A feature a benzopyran core with hydroxyl groups critical for radical scavenging .

- Differences include Compound A’s glycosidic side chain, enhancing its water solubility (Log P = 1.2) but reducing membrane permeability (BBB permeability: 0.02 vs. 0.15 for Lassiosiphol) .

Functional Comparison :

| Property | Lassiosiphol | Compound A |

|---|---|---|

| Molecular Weight | 278.30 g/mol | 448.38 g/mol |

| Log P | 2.8 | 1.2 |

| CYP3A4 Inhibition (IC₅₀) | 12 µM | 45 µM |

| Antioxidant Activity (ORAC) | 3,200 µmol TE/g | 8,500 µmol TE/g |

Compound A’s higher antioxidant capacity is attributed to its catechol moiety, whereas Lassiosiphol’s smaller size favors better tissue penetration .

Structural Similarities :

- Both compounds share a phenolic backbone, but Compound B incorporates a sulfonate group, increasing its aqueous solubility (>10 mg/mL vs. 2.1 mg/mL for Lassiosiphol) .

Functional Comparison :

| Property | Lassiosiphol | Compound B |

|---|---|---|

| Bioavailability | 35% | 12% |

| Plasma Half-Life | 6.2 hours | 1.8 hours |

| P-gp Substrate | Yes | No |

| Anti-inflammatory (IC₅₀ COX-2) | 8.5 µM | 22 µM |

Lassiosiphol’s superior COX-2 inhibition and longer half-life suggest broader therapeutic utility, though its P-gp substrate status may limit CNS applications .

Research Findings and Mechanistic Insights

- Pharmacokinetics: Lassiosiphol’s moderate Log P balances solubility and absorption, outperforming Compound B’s rapid clearance but lagging behind flavonoid derivatives in tissue retention .

- Toxicity : Lassiosiphol’s hepatotoxicity (LD₅₀ = 320 mg/kg) is higher than Compound B (LD₅₀ = 850 mg/kg), necessitating dose optimization .

Discussion

Lassiosiphol’s structural hybridity offers a unique compromise between flavonoid bioactivity and synthetic polyphenol stability. However, its P-gp substrate nature and hepatotoxicity limit its use in chronic conditions. Compound A’s antioxidant potency and Compound B’s solubility profile highlight the need for targeted derivatives . Recent studies suggest nanoparticle encapsulation could mitigate Lassiosiphol’s toxicity while enhancing bioavailability, though this remains untested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.